molecular formula C13H20ClNO B2927876 (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride CAS No. 1909294-95-6

(3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride

Cat. No. B2927876
CAS RN: 1909294-95-6
M. Wt: 241.76
InChI Key: VUAJLTWKWJCQTC-YLAFAASESA-N
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Description

(3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a chiral molecule that can exist in two different enantiomeric forms, which makes it an ideal candidate for studying the mechanism of action of drugs and other biologically active compounds.

Scientific Research Applications

Antiarrhythmic Activities

In the field of cardiovascular research, derivatives of this compound have been investigated for their potential antiarrhythmic activities. A study by Abdel-Hafez et al. (2009) explored the synthesis of tricyclic and tetracyclic thienopyridine derivatives, including compounds related to (3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloride, demonstrating significant antiarrhythmic effects comparable to known drugs like Procaine amide and Lidocaine (Abdel-Hafez, N. A., et al., 2009).

Selective Serotonin Reuptake Inhibitor (SSRI)

This compound is structurally related to Paroxetine hydrochloride, a well-known SSRI. A review by Germann et al. (2013) discusses the physicochemical properties, synthesis, pharmacokinetics, and pharmacological effects of Paroxetine, highlighting its use in treating various psychiatric disorders (Germann, D., et al., 2013).

Stereochemical Studies

The stereochemistry of related piperidin-4-ols has been investigated, as in a study by Casy & Jeffery (1972). They described the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which are structurally similar, thereby contributing to our understanding of the conformational aspects of such compounds (Casy, A. & Jeffery, W., 1972).

Synthesis of Key Chiral Building Blocks

The compound has also been utilized in the synthesis of key chiral building blocks for anti-tumor and anti-obesity agents, as demonstrated in a study by Tripathi & Kumar (2012). They described an efficient approach to synthesize a related compound, a common polyol fragment of agents like tetrahydrolipstatin (Tripathi, D. & Kumar, P., 2012).

Antimicrobial Activity

The antimicrobial activity of derivatives has been studied, as in the work by Dyusebaeva et al. (2017), who investigated 1,2,5-trimethylpiperidin-4-ols derivatives against various microorganisms, finding some derivatives with broad-spectrum antimicrobial activity (Dyusebaeva, M., et al., 2017).

Cancer Research

In cancer research, derivatives of this compound have been evaluated for their potential to inhibit chemical carcinogens, as shown in a study by Lam et al. (1979), where they synthesized and tested the effects of related compounds on inhibiting benzo[alpha]pyrene-induced neoplasia (Lam, L., et al., 1979).

properties

IUPAC Name

(3S,5R)-1-benzyl-5-methylpiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3;1H/t11-,13+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAJLTWKWJCQTC-YLAFAASESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909294-95-6
Record name rac-(3R,5S)-1-benzyl-5-methylpiperidin-3-ol hydrochloride
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